2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine
Description
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c21-14(12-7-15-4-5-16-12)19-6-3-11(8-19)20-9-13(17-18-20)10-1-2-10/h4-5,7,9-11H,1-3,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYILUKAKBKUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine typically involves multiple steps:
Formation of the Triazole Ring:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized from diaminopyrazine intermediates through ring closure reactions.
Coupling Reactions: The final compound is formed by coupling the triazole, pyrrolidine, and pyrazine rings through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Functionalization of Pyrrolidine
The triazole is introduced to the pyrrolidine scaffold via nucleophilic substitution or Mitsunobu coupling :
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Route A : Reaction of 3-aminopyrrolidine with a triazole-bearing electrophile (e.g., 4-cyclopropyl-1H-1,2,3-triazole-1-carbonyl chloride) in dichloromethane (DCM) with a base like triethylamine .
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Route B : Mitsunobu reaction between pyrrolidine-3-ol and the triazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
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Key Challenge : Avoiding N- vs. O-alkylation byproducts.
Coupling to Pyrazine
The pyrrolidine-triazole intermediate is linked to pyrazine via amide bond formation :
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Activation : Pyrazine-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) .
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Coupling : Reacted with 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine in DCM or DMF at 0–25°C.
Key Reaction Data
Stability and Reactivity
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Thermal Stability : The triazole ring remains intact below 150°C, but decomposition occurs under prolonged reflux in polar aprotic solvents (e.g., DMF) .
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Hydrolytic Sensitivity : The amide bond is stable in neutral aqueous conditions but hydrolyzes under strong acidic/basic conditions (pH <2 or >12) .
Functionalization of Pyrazine
The pyrazine ring undergoes electrophilic substitution and cross-coupling reactions :
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the cyclopropyl group and the pyrrolidine structure enhances the bioactivity of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine. Studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
The triazole ring is known to play a crucial role in anticancer activity. Research has demonstrated that derivatives of triazoles can induce apoptosis in cancer cells and inhibit tumor growth. The specific structural features of this compound may contribute to its efficacy against certain types of cancer, although detailed studies are still required to elucidate its mechanism of action .
Agricultural Applications
Fungicides
The compound's structure suggests potential applications as a fungicide. Triazole derivatives are widely used in agriculture to control fungal diseases in crops. Given the effectiveness of related compounds in this area, this compound may serve as a lead compound for developing novel agricultural fungicides .
Plant Growth Regulators
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, potentially improving crop yields under stress conditions. Further research could explore how this compound affects plant physiology and its potential use in sustainable agriculture practices .
Biochemical Research
Enzyme Inhibition Studies
The unique structural features of this compound position it as an interesting candidate for enzyme inhibition studies. Triazole derivatives have been shown to inhibit various enzymes involved in critical biological processes. Investigating this compound's ability to modulate enzyme activity could provide insights into its biochemical applications and therapeutic potential .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine involves its interaction with specific molecular targets. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . The triazole ring is known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Pyrazine Derivatives with Heterocyclic Substituents
Pyrazine derivatives are widely studied for their biological and material science applications. Key comparisons include:
Analysis :
- The target compound’s pyrrolidine-triazole-pyrazine system distinguishes it from simpler pyrazine derivatives like 2,5-dimethylpyrazine. The cyclopropyl group may confer unique steric or electronic properties compared to alkyl substituents .
Triazole-Containing Analogues
Triazoles are critical pharmacophores due to their hydrogen-bonding capacity and metabolic stability. Notable analogues:
Analysis :
- The target compound’s 1,2,3-triazole (vs.
- The pyrrolidine backbone in the target compound likely enhances conformational flexibility compared to the rigid pyridine-linked triazole system in .
Pyrrolidine-Based Compounds
Pyrrolidine scaffolds are common in drug design due to their solubility and bioavailability-enhancing properties.
Analysis :
- The target compound’s pyrazine moiety (vs.
- The cyclopropyl-triazole group may reduce metabolic degradation compared to the methylthiophene substituent in BK78976 .
Biological Activity
2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyrazine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈N₄O |
| Molecular Weight | 246.31 g/mol |
| CAS Number | Not yet assigned |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety is known to interact with various enzymes, potentially acting as an inhibitor. For instance, compounds with similar structures have shown inhibitory effects on carbonic anhydrases and kinases, which are crucial in cancer progression and other diseases .
- Antiproliferative Effects : Preliminary studies indicate that derivatives of triazoles exhibit significant antiproliferative activity against various cancer cell lines. The compound may induce apoptosis through modulation of signaling pathways associated with cell survival and proliferation .
- Anti-inflammatory Properties : The presence of the pyrrolidine structure may enhance the anti-inflammatory potential of the compound by inhibiting pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
Recent research has explored the biological activity of related compounds and their implications in therapeutic applications:
Table 1: Summary of Research Findings on Similar Compounds
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains to be fully elucidated. However, related compounds have demonstrated favorable absorption and distribution characteristics in preclinical models. Toxicological assessments are crucial to establish safety profiles before clinical applications.
Q & A
Q. What synthetic methodologies are commonly employed to construct the pyrrolidine-triazole-pyrazine scaffold in this compound?
The synthesis typically involves sequential steps:
- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to generate the 1,2,3-triazole ring (e.g., cyclopropane-substituted triazole) .
- Pyrrolidine Functionalization : Coupling reactions (e.g., amidation or carbamoylation) to link the triazole-pyrrolidine moiety to pyrazine. For example, activating the pyrrolidine nitrogen with a carbonyl group using reagents like EDCI or DCC .
- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate intermediates .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key characterization techniques include:
- NMR Spectroscopy : 1H/13C NMR to verify connectivity (e.g., pyrazine aromatic protons at δ 8.3–9.0 ppm, triazole protons at δ 7.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis using SHELXL for precise bond-length/angle measurements and stereochemical assignment .
Q. What are common challenges in purifying this compound, and how can they be mitigated?
- Hygroscopic Intermediates : Pyrrolidine-carboxamide derivatives may absorb moisture; use anhydrous solvents (e.g., THF or DCM) and inert atmospheres during isolation .
- Low Crystallinity : Additives like seed crystals or slow evaporation from polar aprotic solvents (e.g., DMF) can improve crystal formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Core Modifications : Vary substituents on the triazole (e.g., cyclopropyl vs. aryl groups) and pyrazine (e.g., methyl or methoxy groups) to assess impact on target binding .
- Pharmacophore Mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with triazole/pyrazine) .
- Biological Assays : Test derivatives against relevant targets (e.g., PARP enzymes, given structural similarity to olaparib’s triazole motif) .
Q. What computational strategies are effective for modeling the conformational flexibility of this compound?
- Molecular Dynamics (MD) Simulations : Analyze pyrrolidine ring puckering and triazole-pyrazine dihedral angles in explicit solvent models (e.g., TIP3P water) .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict reactive sites (e.g., carbonyl group nucleophilicity) .
Q. How can crystallographic disorder in the cyclopropyl group be resolved during refinement?
- SHELXL Parameters : Use PART instructions to model partial occupancy and ISOR restraints to limit thermal motion anisotropy .
- Low-Temperature Data Collection : Reduce thermal vibration by cooling crystals to 100 K .
Q. What methods are suitable for resolving enantiomers in pyrrolidine-containing derivatives?
- Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidine functionalization .
Q. How does the compound’s stability vary under different pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
